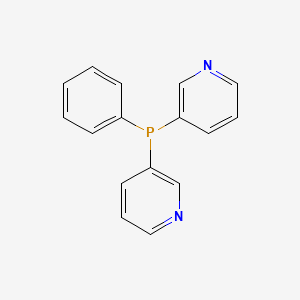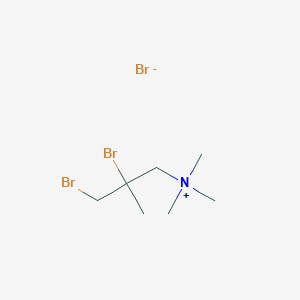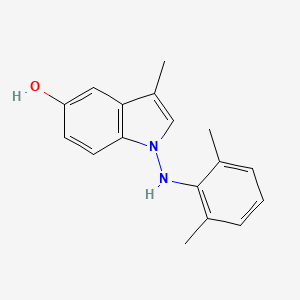![molecular formula C25H28N2O B14282845 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- CAS No. 136871-15-3](/img/structure/B14282845.png)
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- is an organic compound belonging to the class of n-benzylpiperidines. These compounds are characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The molecular formula of this compound is C19H24N2O, and it has a molecular mass of 296.41 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the reductive amination of 2-methoxybenzylamine with 2,4-diphenylpiperidine . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
N-Benzylpiperidine: Similar structure but without the methoxyphenyl and diphenyl groups.
2-Methoxybenzylamine: Contains the methoxyphenyl group but lacks the piperidine ring.
Uniqueness
3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
136871-15-3 |
|---|---|
分子式 |
C25H28N2O |
分子量 |
372.5 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-2,4-diphenylpiperidin-3-amine |
InChI |
InChI=1S/C25H28N2O/c1-28-23-15-9-8-14-21(23)18-27-25-22(19-10-4-2-5-11-19)16-17-26-24(25)20-12-6-3-7-13-20/h2-15,22,24-27H,16-18H2,1H3 |
InChIキー |
XXXAPFHGQOEKLI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC2C(CCNC2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


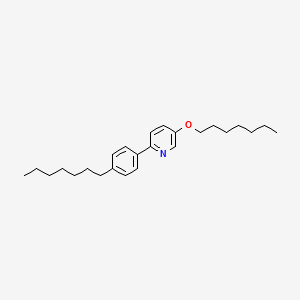
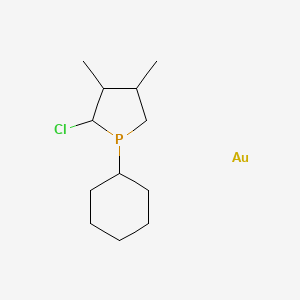
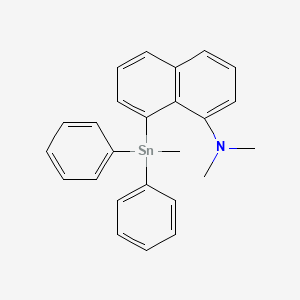
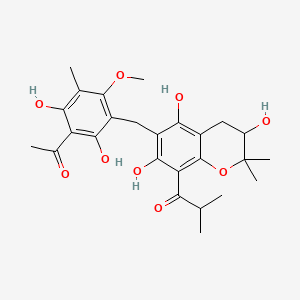
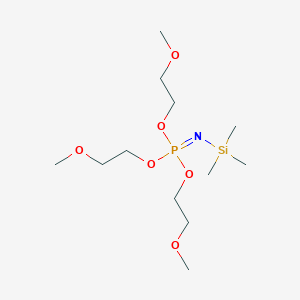

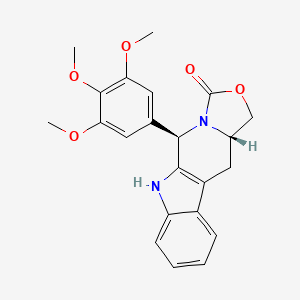
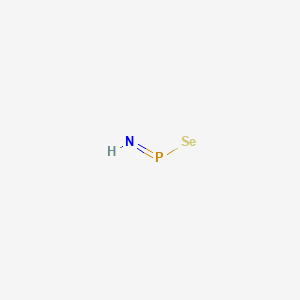
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)
